molecular formula C22H25N3O4 B11016269 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11016269
M. Wt: 395.5 g/mol
InChI Key: WOLHYTDWWXLDET-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The acetylamino group can be introduced through acetylation reactions, while the dimethoxyphenyl group can be added via electrophilic aromatic substitution reactions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. The acetylamino and dimethoxyphenyl groups contribute to its overall bioactivity by enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Tryptophan: An essential amino acid and precursor for the synthesis of serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process involving the modification of indole derivatives. The synthetic route often includes:

  • Condensation Reactions : Indoles are reacted with acetylated amines to form the acetylamino group.
  • Alkylation : The introduction of the 3,4-dimethoxyphenyl group is achieved through alkylation techniques.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Anticancer Properties

Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown:

  • Inhibition of Cell Proliferation : A study highlighted that indole derivatives can inhibit the proliferation of various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves blocking cell cycle progression and inducing apoptosis .
  • Mechanistic Insights : The activity is often attributed to the inhibition of key proteins involved in cell cycle regulation, such as CDK1/cyclin B, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can effectively combat bacterial infections by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that certain indole derivatives may possess neuroprotective effects. These effects are hypothesized to arise from:

  • Inhibition of Monoamine Oxidase (MAO) : Some studies have shown that indole derivatives can inhibit MAO-A and MAO-B enzymes, which play a critical role in neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and neurodegenerative diseases .

Case Study 1: Anticancer Activity in HT29 Cells

In vitro studies conducted on HT29 colon cancer cells revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .

Case Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in a significant improvement in cognitive function compared to control groups. Behavioral tests indicated enhanced memory retention and reduced oxidative stress markers in brain tissues .

Table 1: Biological Activities of Indole Derivatives

Activity TypeCell Line/ModelConcentration (µM)Observed Effect
AnticancerHT2910Reduced viability; apoptosis
AntimicrobialE. coli25Inhibition of growth
NeuroprotectiveRodent model5Improved cognitive function
MechanismDescription
CDK1/Cyclin B InhibitionLeads to G2/M phase arrest
MAO InhibitionIncreases neurotransmitter levels
Apoptosis InductionActivation of caspases leading to programmed cell death

Q & A

Q. Basic: What are the critical synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Indole functionalization : Introducing the acetyl amino group at the 4-position of the indole ring via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Acetamide coupling : Reacting the functionalized indole with a 3,4-dimethoxyphenethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Purification : Chromatography (e.g., silica gel or HPLC) or recrystallization to achieve >95% purity, with solvent selection (e.g., DCM/MeOH mixtures) critical for yield optimization .

Key Parameters :

  • Temperature control (<0°C for acid-sensitive intermediates).
  • Solvent polarity adjustments to minimize side reactions (e.g., dimethylformamide for polar intermediates) .

Q. Advanced: How can conflicting NMR data for the compound’s indole moiety be resolved?

Discrepancies in aromatic proton signals (e.g., H-2/H-3 of the indole ring) may arise from tautomerism or solvent effects. Methodological approaches include:

  • Variable-temperature NMR : To identify tautomeric shifts (e.g., 1H NMR at 25°C vs. 60°C) .
  • COSY and NOESY : To confirm spin-spin coupling and spatial proximity of protons .
  • Comparative analysis : Cross-referencing with analogs like N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide, where similar indole environments are documented .

Q. Basic: What spectroscopic techniques are essential for structural validation?

  • NMR (1H/13C) : Assigns proton environments (e.g., indole NH at δ 10.2–11.5 ppm) and confirms acetamide linkage (C=O at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
  • IR spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. Advanced: How can researchers reconcile contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies may stem from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Establish EC50/IC50 curves across multiple concentrations (e.g., 0.1–100 µM) to differentiate specific vs. nonspecific effects .
  • Selectivity screening : Test against structurally related targets (e.g., kinases vs. GPCRs) using competitive binding assays .
  • Metabolic stability assays : Rule out false positives caused by compound degradation in cell-based vs. cell-free systems .

Q. Basic: What are hypothesized mechanisms of action based on structural analogs?

The compound’s 3,4-dimethoxyphenethyl and indole motifs suggest:

  • Kinase inhibition : Analogous to N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, which targets ATP-binding pockets via π-π stacking .
  • GPCR modulation : The dimethoxyphenyl group may interact with adrenergic or serotonin receptors, as seen in triazole-indole hybrids .

Q. Advanced: What strategies improve pharmacokinetic properties without compromising bioactivity?

  • Substituent modification : Replace methoxy groups with trifluoromethyl to enhance metabolic stability while retaining hydrogen-bonding capacity .
  • Prodrug design : Introduce ester linkages (e.g., acetyl-protected phenethylamine) for improved oral bioavailability .
  • LogP optimization : Adjust alkyl chain length on the acetamide moiety to balance solubility and membrane permeability (target LogP 2–4) .

Q. Basic: How is stability assessed under varying storage conditions?

  • Forced degradation studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 14 days, monitoring purity via HPLC .
  • Solution stability : Test in PBS (pH 7.4) and DMSO at 25°C, with LC-MS to detect hydrolysis byproducts (e.g., free indole or acetamide cleavage) .

Q. Advanced: What computational methods support SAR analysis for this compound?

  • Molecular docking : Use AutoDock Vina to predict binding poses in homology models of target proteins (e.g., COX-2 or 5-HT receptors) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with IC50 values from enzymatic assays .

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H25N3O4/c1-15(26)24-18-5-4-6-19-17(18)10-12-25(19)14-22(27)23-11-9-16-7-8-20(28-2)21(13-16)29-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,23,27)(H,24,26)

InChI Key

WOLHYTDWWXLDET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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